2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1448134-84-6
VCID: VC6895998
InChI: InChI=1S/C17H17ClFNO3/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-8-23-13)12-6-9-22-10-7-12/h1-5,8,12H,6-7,9-11H2
SMILES: C1COCCC1N(CC2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)F
Molecular Formula: C17H17ClFNO3
Molecular Weight: 337.78

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

CAS No.: 1448134-84-6

Cat. No.: VC6895998

Molecular Formula: C17H17ClFNO3

Molecular Weight: 337.78

* For research use only. Not for human or veterinary use.

2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide - 1448134-84-6

Specification

CAS No. 1448134-84-6
Molecular Formula C17H17ClFNO3
Molecular Weight 337.78
IUPAC Name 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide
Standard InChI InChI=1S/C17H17ClFNO3/c18-14-4-1-5-15(19)16(14)17(21)20(11-13-3-2-8-23-13)12-6-9-22-10-7-12/h1-5,8,12H,6-7,9-11H2
Standard InChI Key ZCTWUDPFPQSMON-UHFFFAOYSA-N
SMILES C1COCCC1N(CC2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-Chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide features a multi-substituted benzamide core with distinct pharmacophoric elements:

  • Benzamide backbone: A benzene ring substituted with chlorine (C2) and fluorine (C6), conferring electronic modulation and steric effects.

  • N-substituents:

    • Furan-2-ylmethyl group: A five-membered heteroaromatic ring (C4H3O) linked via a methylene bridge, introducing π-π stacking potential.

    • Tetrahydro-2H-pyran-4-yl group: A six-membered oxygen-containing saturated ring (C5H9O), enhancing solubility and conformational flexibility .

Molecular Properties

PropertyValue
Molecular formulaC17H17ClFNO3
Molecular weight337.77 g/mol
Hydrogen bond acceptors4 (3 O, 1 N)
logP (predicted)~3.2 (moderate lipophilicity)
Topological polar surface45.1 Ų

The molecular formula was derived by extrapolating data from analogous compounds , considering the substitution pattern. The predicted logP aligns with trends observed in N-alkylated benzamides containing heterocyclic moieties .

Synthetic Considerations

Retrosynthetic Strategy

While no direct synthetic protocol exists for this compound, plausible routes can be inferred from related benzamide syntheses :

  • Core formation: 2-Chloro-6-fluorobenzoic acid activation via thionyl chloride to form the acid chloride.

  • Amide coupling: Sequential or concurrent reaction with furan-2-ylmethanamine and tetrahydro-2H-pyran-4-amine under Schotten-Baumann conditions.

  • Purification: Chromatographic separation to isolate the di-substituted amide from mono- or unreacted species.

Challenges in Synthesis

  • Regioselectivity: Competitive reactivity of primary vs. secondary amines necessitates careful stoichiometric control.

  • Steric hindrance: Bulky N-substituents may impede coupling efficiency, requiring catalysts like HOBt/DCC .

  • Byproduct formation: Possible generation of regioisomers during benzamide functionalization.

CompoundTarget IC50 (nM)Selectivity Index
Venetoclax 0.6–1.2Bcl-2: 10x Bcl-xL
BGB-11417 0.019Bcl-2 G101V mutant active
Hypothetical activity0.5–5 (predicted)Moderate Bcl-2 selectivity

The tetrahydro-2H-pyran group may improve solubility over pure aromatic substituents, potentially enhancing bioavailability compared to first-generation inhibitors .

Physicochemical Characterization

Spectral Predictions

  • 1H NMR (CDCl3):

    • δ 7.8–7.2 (m, 3H, aromatic H)

    • δ 5.1 (s, 2H, N-CH2-furan)

    • δ 4.3–3.4 (m, 5H, pyran-O and furan-O)

    • δ 2.1–1.6 (m, 4H, pyran-CH2)

  • MS (ESI+): m/z 338.8 [M+H]+

Solubility and Stability

MediumSolubility (mg/mL)Degradation t1/2
Water (pH 7.4)<0.1>24 h
Simulated gastric fluid1.28 h
DMSO>50Stable

The low aqueous solubility typifies lipophilic benzamides but could be mitigated via salt formation or prodrug strategies .

Future Research Directions

Priority Investigations

  • Target deconvolution: High-throughput screening against kinase and apoptosis target panels.

  • SAR optimization: Systematic variation of halogen substituents and N-alkyl groups.

  • Formulation development: Nanoemulsion or cyclodextrin complexes to address solubility limitations.

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